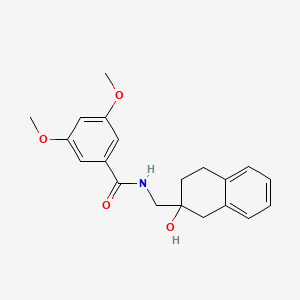
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide” is a synthetic compound . It contains 43 bonds in total, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound includes 41 atoms: 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a variety of bonds and groups, including aromatic bonds and a hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 307.393. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用
Polyketide Biosynthesis and Modification
Polyketides, derived from the biosynthesis involving N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide-like compounds, undergo various post-modification reactions. Research conducted on desert endophytic fungus Paraphoma sp. identified new polyketides, suggesting a biosynthetic pathway from polyketide synthesis with diverse modifications. This pathway's understanding could lead to advancements in the production and modification of valuable polyketides for medicinal and agricultural purposes (Li et al., 2018).
Antimicrobial Activity Exploration
Studies exploring the antimicrobial properties of metabolites related to this compound have been conducted. Although direct evidence of antimicrobial effects from these specific compounds is limited, research on similar metabolites from aquatic fungus Delitschia corticola and others has provided insights into the potential antimicrobial applications of naphthalene derivatives (Sun et al., 2011).
Sigma Receptor Binding and Antiproliferative Activity
Investigations into the binding affinity and selectivity of N-(6-methoxynaphthalen-1-yl) derivatives for sigma receptors have identified compounds with potent ligand activity, particularly for the sigma(1) receptor. These findings highlight the therapeutic potential of naphthalene derivatives in neuropharmacology and cancer therapy due to their antiproliferative activity in glioma cells, suggesting roles in tumor research and therapy (Berardi et al., 2005).
Supramolecular Assembly and Macroscopic Properties
Research on bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide chromophores, including those similar to this compound, has revealed the impact of structural variations on self-assembly and macroscopic properties. These studies contribute to the understanding of how subtle changes in molecular structure can influence the behavior and assembly of organic materials, with implications for materials science and nanotechnology (Molla & Ghosh, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-17-9-16(10-18(11-17)25-2)19(22)21-13-20(23)8-7-14-5-3-4-6-15(14)12-20/h3-6,9-11,23H,7-8,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYBEYLYLMITLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2732033.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone](/img/structure/B2732034.png)
![1-[(4-Fluorophenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2732037.png)
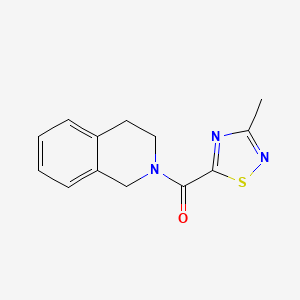
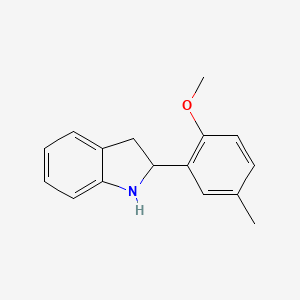
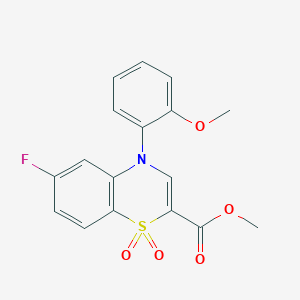
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)
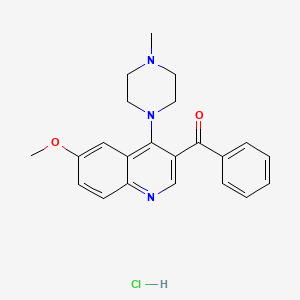
![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)
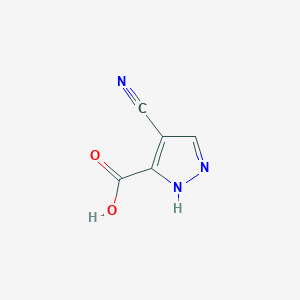

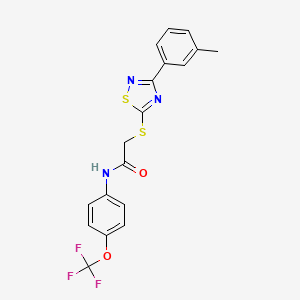
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)